Diethyl [(2-chloroethoxy)methyl]phosphonate
Overview
Description
Synthesis Analysis
The synthesis of related phosphonate compounds involves various strategies, including the condensation and acylation reactions. For instance, diethyl [[(p-toluenesulfonyl)oxy]methyl] phosphonate can be prepared from diethylphosphate, paraformaldehyde, and p-toluenesulfonic chloride through condensation and acylation, with the process being optimized for yield and purity (Yi, 2010).
Molecular Structure Analysis
The molecular structure of phosphonate compounds reveals significant insights into their reactivity and properties. For example, the crystal structure of diethyl [bis-(p-chlorophenoxy)-methan]-phosphonate exhibits a triclinic space group with specific lattice parameters, highlighting the compound's geometric orientation and electronic structure (Kulpe & Seidel, 1980).
Chemical Reactions and Properties
Phosphonate derivatives are known for their versatile reactivity. They can undergo various chemical reactions, including condensation, elimination, and substitution. For example, diethyl (dichloromethyl)phosphonate serves as an intermediate in the synthesis of alkynes, demonstrating the compound's utility in constructing complex molecular architectures (Marinetti & Savignac, 2003).
Scientific Research Applications
Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate is used in synthesizing alkynes, such as (4-methoxyphenyl)ethyne, by preparing diethyl (dichloromethyl)phosphonate and using it as an intermediate in the synthesis process (Marinetti & Savignac, 2003).
Emmons-Horner Wittig Reagent : Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate serves as a useful Emmons-Horner Wittig reagent for converting aldehydes and ketones into compounds with high E selectivity (Netz & Seidel, 1992).
Enzyme Inhibitor and Antibacterial Agent : Compounds like diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonate show potential as enzyme inhibitors and antibacterial agents (Ouahrouch et al., 2014).
Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives exhibit promising corrosion inhibition properties for carbon steel, particularly effective in 10-3 mol L-1 HCl medium (Moumeni et al., 2020).
Halogen Replacement Reactions : Diethyl [(phenylsulfonyl)methyl]phosphonate, a phosphonate with various halogen groups, is utilized in reactions to replace halogen groups (Enders et al., 2003).
Reducing Flammability of Materials : Diethyl vinyl phosphonate, when used in copolymers with materials like styrene, methyl methacrylate, acrylonitrile, and acrylamide, significantly reduces flammability compared to homopolymers (Banks et al., 1994).
Thermal and Vibrational Analysis : Studies on diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate reveal that increased temperature affects heat capacities, entropies, and enthalpies (Uppal et al., 2018).
Antimicrobial Drugs : Novel alkylphosphonates, including certain diethyl [(acylamino)methyl]phosphonates, show promising antimicrobial activity, suggesting potential for clinical trials (Shaik et al., 2021).
properties
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMPIRBPPQDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434194 | |
Record name | Diethyl [(2-chloroethoxy)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(2-chloroethoxy)methyl]phosphonate | |
CAS RN |
116384-56-6 | |
Record name | Diethyl [(2-chloroethoxy)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl [(2-chloroethoxy)methyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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